

Application Note & Protocol: Quantification of Tizoxanide in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Tizoxanide is the primary circulating and pharmacologically active species, making its accurate quantification in human plasma essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of tizoxanide in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals.

Principle

This method employs protein precipitation for the extraction of tizoxanide and an internal standard (IS) from human plasma. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM).

Materials and Reagents

Tizoxanide reference standard (≥98% purity)

- Niclosamide (Internal Standard, IS) (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Ultrapure water

Equipment

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
- Analytical balance
- Microcentrifuge
- · Pipettes and tips
- Vortex mixer
- Autosampler vials

Experimental Protocols Standard and Quality Control (QC) Stock Solution Preparation

• Tizoxanide Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide reference standard and dissolve in 10 mL of methanol.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of niclosamide and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare serial dilutions of the tizoxanide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
- QC Working Solutions: Prepare separate dilutions from the tizoxanide stock solution for high, medium, and low QC samples.

Sample Preparation

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- Add 50 μL of human plasma to the appropriate tubes.
- Spike 5 μ L of the appropriate tizoxanide working standard or QC working solution into the plasma. For blank samples, add 5 μ L of 50:50 acetonitrile:water.
- Add 10 μ L of the internal standard working solution (e.g., 10 μ g/mL niclosamide in methanol) to all tubes except the blank.
- Vortex briefly.
- Add 200 μL of acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to autosampler vials.
- Inject 2-5 μL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

Parameter	Value	
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm or equivalent	
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Flow Rate	0.4 mL/min	
Injection Volume	2 μL	
Column Temperature	40°C	
Autosampler Temp.	15°C	
Gradient	40% B to 95% B over 2.5 min, hold for 1 min, return to initial	

Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
SRM Transitions	Tizoxanide: m/z 264 → 217
Niclosamide (IS): m/z 325 → 171	
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms
Source Temperature	500°C
IonSpray Voltage	-4500 V

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[4][5]

Data Presentation

Table 1: Calibration Curve Parameters

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r²)	Weighting
Tizoxanide	0.1 - 10	≥ 0.995	1/x²

Table 2: Precision and Accuracy

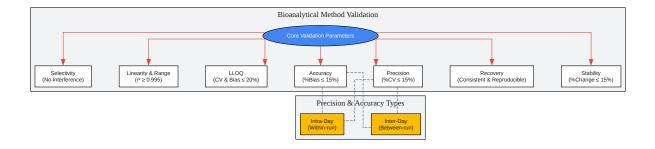
QC Level	Nominal Conc. (µg/mL)	Intra-day Precision (%CV) (n=5)	Inter-day Precision (%CV) (n=15)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
LLOQ	0.1	≤ 20%	≤ 20%	± 20%	± 20%
Low	0.3	≤ 15%	≤ 15%	± 15%	± 15%
Medium	3.0	≤ 15%	≤ 15%	± 15%	± 15%
High	8.0	≤ 15%	≤ 15%	± 15%	± 15%

Table 3: Recovery and Matrix Effect

QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)
Low	85 - 115%	85 - 115%	85 - 115%
High	85 - 115%	85 - 115%	85 - 115%

Table 4: Stability

Stability Condition	Duration	Temperature	% Change from Nominal
Freeze-Thaw (3 cycles)	3 cycles	-70°C	≤ 15%
Short-term (bench-top)	8 hours	Room Temp.	≤ 15%
Long-term	30 days	-70°C	≤ 15%
Post-preparative (in autosampler)	24 hours	15°C	≤ 15%


Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for Tizoxanide quantification.

Click to download full resolution via product page

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of tizoxanide in human plasma. The validation results demonstrate that the method is accurate, precise, and suitable for supporting clinical and preclinical pharmacokinetic studies of nitazoxanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nitazoxanide Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]
- 4. Bioanalytical method validation: An updated review PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Tizoxanide in Human Plasma by UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565610#protocol-for-tizoxanide-quantification-in-human-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com